4-(2-Acetylthiophen-3-YL)benzaldehyde
Description
Properties
CAS No. |
397872-09-2 |
|---|---|
Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-(2-acetylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)13-12(6-7-16-13)11-4-2-10(8-14)3-5-11/h2-8H,1H3 |
InChI Key |
DQLJEYMIWWFERB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Acetylthiophen 3 Yl Benzaldehyde
Establishment of the Thiophene-Benzaldehyde Linkage
Creating the C-C bond between the thiophene (B33073) ring's C3 position and the phenyl ring of the benzaldehyde (B42025) is a critical step. Modern organic synthesis offers powerful tools for this transformation, primarily through palladium-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming aryl-aryl bonds. wikipedia.org The Suzuki-Miyaura and Stille couplings are particularly prominent. nih.govresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgyoutube.com
For the synthesis of 4-(2-Acetylthiophen-3-YL)benzaldehyde, two primary retrosynthetic approaches can be envisioned:
Route A: Coupling of a pre-acetylated thiophene derivative, such as 3-bromo-2-acetylthiophene, with a benzaldehyde-derived organometallic reagent, like 4-formylphenylboronic acid (for Suzuki-Miyaura) or an organostannane equivalent (for Stille).
Route B: Coupling of a thiophene-derived organometallic reagent, such as 2-acetyl-3-(tributylstannyl)thiophene, with 4-bromobenzaldehyde.
The Suzuki-Miyaura reaction, utilizing accessible and generally non-toxic boronic acids, is often preferred in modern synthesis. nih.govmdpi.com The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. mdpi.com A variety of palladium catalysts and ligands can be employed to optimize yield and reaction conditions. semanticscholar.orgnih.gov
The Stille reaction offers an alternative, coupling an organostannane with an organic halide. wikipedia.orgyoutube.com While effective and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback. wikipedia.orgharvard.edu
| Coupling Reaction | Thiophene Substrate | Benzaldehyde Substrate | Typical Catalyst/Ligand | Typical Base | Solvent | Potential Yield Range (%) |
| Suzuki-Miyaura | 3-Bromo-2-acetylthiophene | 4-Formylphenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 70-95 |
| Stille | 3-Bromo-2-acetylthiophene | 4-Formylphenyl(tributyl)stannane | Pd(PPh₃)₄, Pd₂(dba)₃ | (Not always required) | Toluene, DMF | 65-90 |
| Suzuki-Miyaura | 2-Acetylthiophene-3-boronic acid | 4-Bromobenzaldehyde | Pd(dppf)Cl₂, Pd(OAc)₂ | K₂CO₃, Na₂CO₃ | DMF, Acetonitrile | 70-93 |
This table presents plausible reaction conditions and yields for the synthesis of this compound based on analogous cross-coupling reactions reported in the literature. mdpi.comsemanticscholar.orgnih.govsemanticscholar.org
Direct Arylation: As an alternative to pre-functionalizing both coupling partners, direct C-H arylation has emerged as a more atom- and step-economical strategy. core.ac.uk This approach involves the palladium-catalyzed coupling of a C-H bond in one aromatic system with an aryl halide. researchgate.netnih.gov In this context, 2-acetylthiophene (B1664040) could be directly coupled with 4-bromobenzaldehyde. The reaction typically requires a palladium catalyst, a ligand (though ligandless systems exist), and a base. researchgate.netdocumentsdelivered.com A key challenge is controlling the regioselectivity, as thiophene has two reactive C-H bonds at the C5 position, which is sterically less hindered and electronically favored for electrophilic attack. However, directing groups can influence the reaction to favor the C3 position.
Formylation Pathways: Another strategy involves forming the thiophene-phenyl bond first and then introducing the aldehyde functionality. For instance, 1-(3-phenylthiophen-2-yl)ethanone (B8796623) could be synthesized via cross-coupling and then subjected to a formylation reaction. Several methods exist for formylating aromatic rings, such as the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). mdpi.comsciforum.netwikipedia.org This method is effective for electron-rich aromatic systems. acs.org
| Pathway | Description | Advantages | Disadvantages |
| Direct C-H Arylation | Pd-catalyzed reaction of 2-acetylthiophene with 4-bromobenzaldehyde. researchgate.netresearchgate.net | Fewer synthetic steps, higher atom economy. | Potential for poor regioselectivity (C5 vs. C3 arylation). Harsher reaction conditions may be needed. |
| Post-Coupling Formylation | Formylation of a pre-formed 1-(3-phenylthiophen-2-yl)ethanone core via Vilsmeier-Haack or similar reaction. wikipedia.org | Avoids potential interference of the aldehyde group during the coupling reaction. | Adds an extra step to the overall synthesis. |
This table compares the strategic advantages and disadvantages of direct arylation versus a post-coupling formylation approach.
Introduction and Functionalization of the Acetyl Moiety on the Thiophene Ring
The acetyl group can either be present on the thiophene precursor before the coupling step or introduced onto an existing 3-arylthiophene scaffold.
The Friedel-Crafts acylation is a classic and direct method for introducing an acetyl group onto a thiophene ring. organic-chemistry.orgyoutube.com This electrophilic aromatic substitution involves reacting the thiophene derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc bromide. google.com
For a substrate like 3-(p-tolyl)thiophene, the acylation reaction would be directed by the aryl substituent. Thiophene itself undergoes preferential acylation at the C2 position due to the superior stabilization of the cationic intermediate by the adjacent sulfur atom. stackexchange.com Therefore, reacting 3-arylthiophene with an acylating agent is expected to yield the desired 2-acetyl-3-arylthiophene isomer with high regioselectivity.
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Expected Outcome |
| 3-Phenylthiophene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | Preferential formation of 1-(3-phenylthiophen-2-yl)ethanone |
| Thiophene | Acetic Anhydride | Zinc Bromide | Benzene (B151609) | Reflux | High yield of 2-acetylthiophene google.com |
| 3-Bromothiophene | Acetyl Chloride | SnCl₄ | Dichloromethane | 0 to RT | Formation of 3-bromo-2-acetylthiophene and 4-bromo-2-acetylthiophene |
This table summarizes typical conditions for Friedel-Crafts acylation on thiophene and its derivatives. google.comstackexchange.com
Possible conversion routes include:
Oxidation of a 2-ethyl group: A 3-aryl-2-ethylthiophene intermediate could be oxidized to the corresponding ketone.
Reaction with an organometallic reagent: A 3-aryl-2-bromothiophene could be converted into an organolithium or Grignard reagent, followed by a reaction with an acetylating agent like acetyl chloride or acetic anhydride.
From a carboxylic acid: The 3-arylthiophene-2-carboxylic acid could be converted to the corresponding acetyl derivative, for instance, by reaction with two equivalents of methyllithium.
From a nitrile: Hydrolysis of a 2-cyano group to a carboxylic acid followed by the aforementioned conversion, or direct addition of a methyl Grignard reagent to the nitrile followed by hydrolysis.
A patented method for synthesizing 2-acetylthiophene involves the acetylation of thiophene, followed by reaction with sodium nitrite (B80452) and hydrochloric acid to form 2-thiophene glyoxylic acid, which can then be further manipulated. google.com This highlights that multi-step conversions involving the acetyl group or its precursors are established in the chemical literature.
Advanced Spectroscopic and Structural Elucidation of 4 2 Acetylthiophen 3 Yl Benzaldehyde
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) nuclei within a molecule. While specific experimental data for 4-(2-Acetylthiophen-3-YL)benzaldehyde is not widely published, a detailed structural assignment can be reliably predicted based on established chemical shift principles and data from analogous compounds such as benzaldehyde (B42025), 2-acetylthiophene (B1664040), and related biaryl systems.
The ¹H NMR spectrum is expected to exhibit distinct signals for the aldehyde proton, the acetyl methyl protons, and the aromatic protons on both the thiophene (B33073) and benzene (B151609) rings. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. chemicalbook.com The acetyl group's methyl protons (CH₃) would present as a sharp singlet further upfield, estimated at approximately δ 2.6–2.7 ppm. rsc.org
The aromatic region, between δ 7.0 and 8.0 ppm, will be more complex. The protons on the 1,4-disubstituted benzene ring are expected to form a characteristic AA'BB' system, appearing as two sets of doublets. The thiophene ring protons will also appear in this region as doublets, with coupling constants typical for thiophene systems.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the aldehyde and acetyl groups are the most deshielded, with expected chemical shifts in the δ 190–198 ppm range. rsc.org The quaternary carbons linking the two rings and the carbon bearing the acetyl group would also be identifiable, alongside the protonated aromatic carbons, whose shifts are influenced by the electronic effects of the substituents.
Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| -CHO | 9.9 – 10.1 | C=O (Aldehyde) | 191 – 193 |
| Aromatic H (Benzene) | 7.7 – 8.0 | C=O (Acetyl) | 196 – 198 |
| Aromatic H (Thiophene) | 7.2 – 7.8 | Aromatic C (Substituted) | 135 – 145 |
| -C(=O)CH₃ | 2.6 – 2.7 | Aromatic CH | 125 – 132 |
| -C(=O)CH₃ | 26 – 28 |
Comprehensive Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations of the two carbonyl groups, the aromatic rings, and the C-H bonds.
The most prominent features in the IR spectrum are expected to be the strong carbonyl (C=O) stretching bands. Due to differences in their electronic environments, the aldehyde and ketone carbonyls should be distinguishable. The aldehyde C=O stretch typically appears around 1700–1710 cm⁻¹, while the acetyl C=O stretch, conjugated with the thiophene ring, is expected at a slightly lower frequency, around 1670–1680 cm⁻¹. nii.ac.jp The aromatic C=C stretching vibrations from both rings would produce a series of bands in the 1400–1600 cm⁻¹ region. iosrjournals.org
Characteristic C-H vibrations would also be present. The aromatic C-H stretching modes are found just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic, albeit weaker, bands near 2820 cm⁻¹ and 2720 cm⁻¹. globalresearchonline.net The out-of-plane C-H bending vibrations in the 650–900 cm⁻¹ region are particularly diagnostic of the substitution patterns on the aromatic rings. nii.ac.jp Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric aromatic ring breathing modes and C=C stretching vibrations. researchgate.net
Key Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Thiophene, Benzene | 3100 – 3000 |
| C-H Stretch (Aldehyde) | -CHO | 2850 – 2800 & 2750 – 2700 |
| C=O Stretch (Aldehyde) | -CHO | 1710 – 1690 |
| C=O Stretch (Acetyl) | -C(=O)CH₃ | 1685 – 1665 |
| C=C Stretch (Aromatic) | Thiophene, Benzene | 1600 – 1450 |
| C-S Stretch | Thiophene | 710 – 680 |
| C-H Out-of-Plane Bend | Aromatic Rings | 900 – 650 |
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Architectures
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including molecular conformation and the nature of intermolecular interactions that govern crystal packing. Although a specific crystal structure for this compound has not been reported, analysis of related structures allows for a robust prediction of its solid-state characteristics. researchgate.netiucr.org
A key structural feature of biaryl systems like this compound is the dihedral angle between the planes of the thiophene and benzaldehyde rings. nih.gov This angle results from a balance between two opposing forces: steric hindrance between ortho-hydrogens, which favors a twisted conformation, and π-conjugation across the central C-C bond, which favors planarity. nih.gov For similar thiophene-phenyl systems, dihedral angles can range from nearly planar (10–20°) to significantly twisted (>40°), depending on the substitution pattern and crystal packing forces. researchgate.netnih.gov In the case of this compound, a non-planar conformation is expected to minimize steric clashes, resulting in a notable dihedral angle.
The presence of hydrogen bond acceptors (two oxygen atoms, one sulfur atom, and π-systems) and donors (aromatic C-H groups) suggests that the crystal packing will be stabilized by a network of weak intermolecular interactions. researchgate.net
C-H···O Interactions: The carbonyl oxygen atoms are strong hydrogen bond acceptors. It is highly probable that C-H···O interactions involving aromatic C-H donors from neighboring molecules would be a dominant feature, leading to the formation of chains or dimeric motifs. iucr.org
π-π Stacking: The planar aromatic surfaces of the thiophene and benzene rings are capable of engaging in π-π stacking interactions. mdpi.com These interactions, which can be in a face-to-face or offset arrangement, are crucial in organizing molecules into layered or herringbone structures, commonly observed in thiophene/phenylene co-oligomers. acs.org
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, allowing for the confirmation of its elemental formula (C₁₃H₁₀O₂S, exact mass: 230.0401). Furthermore, tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which provides valuable structural information.
The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several predictable pathways based on the fragmentation of aromatic aldehydes and ketones. libretexts.orgmiamioh.edu The molecular ion peak ([M]⁺˙ at m/z 230) is expected to be prominent due to the aromatic nature of the compound.
Key fragmentation steps would include:
Loss of a hydrogen radical (H•): α-cleavage at the aldehyde group to form a stable benzoyl-type cation, resulting in a strong [M-1]⁺ peak at m/z 229. docbrown.info
Loss of a formyl radical (•CHO): Cleavage of the C-C bond between the benzene ring and the aldehyde group, yielding an [M-29]⁺ peak at m/z 201. docbrown.info
Loss of a methyl radical (•CH₃): α-cleavage at the acetyl group to form a thienoyl-type cation, giving an [M-15]⁺ peak at m/z 215.
Loss of an acetyl radical (•COCH₃): Cleavage of the C-C bond between the thiophene ring and the acetyl group, leading to an [M-43]⁺ peak at m/z 187.
Further fragmentation could involve the loss of carbon monoxide (CO) from acylium ions. youtube.com
Plausible Mass Spectrometry Fragments
| m/z (Predicted) | Ion Formula | Proposed Fragmentation Pathway |
|---|---|---|
| 230 | [C₁₃H₁₀O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 229 | [C₁₃H₉O₂S]⁺ | [M - H]⁺ |
| 215 | [C₁₂H₇O₂S]⁺ | [M - CH₃]⁺ |
| 201 | [C₁₂H₉OS]⁺ | [M - CHO]⁺ |
| 187 | [C₁₁H₇O₂S]⁺ | [M - COCH₃]⁺ |
Chemical Reactivity and Derivatization Pathways of 4 2 Acetylthiophen 3 Yl Benzaldehyde
Transformations Involving the Aldehyde Functional Group
The benzaldehyde (B42025) portion of the molecule is the more reactive of the two carbonyl centers, providing a primary site for nucleophilic addition and oxidation reactions.
The aldehyde functional group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. This reactivity is based on the nucleophilic attack of the nitrogen atom on the electrophilic aldehyde carbon, followed by dehydration. Aldehydes are sterically less hindered and electronically more reactive than ketones, which allows for the selective derivatization of the benzaldehyde group in 4-(2-Acetylthiophen-3-YL)benzaldehyde while leaving the acetyl group intact.
The general mechanism involves the formation of a carbinolamine intermediate which then eliminates a molecule of water to form the C=N double bond. These reactions are typically catalyzed by either acid or base.
Schiff Base Formation: Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imine.
Hydrazone Synthesis: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones.
Table 1: Examples of Condensation Reactions on the Aldehyde Group This table is illustrative, based on the known chemoselectivity of aldehydes over ketones.
| Reactant | Product Type | General Product Structure |
|---|---|---|
| Aniline | Schiff Base | |
| Hydrazine | Hydrazone | |
| Semicarbazide | Semicarbazone |
The aldehyde group can be selectively oxidized to the corresponding carboxylic acid without affecting the ketone group by using mild oxidizing agents. The presence of a hydrogen atom on the carbonyl carbon of the aldehyde makes it susceptible to oxidation, a feature absent in ketones. chemguide.co.uk
Several reagents are known to achieve this transformation chemoselectively. For instance, reagents like Oxone (potassium peroxymonosulfate) and sodium perborate (B1237305) in acetic acid are effective for the oxidation of aromatic aldehydes to carboxylic acids under mild conditions that are unlikely to oxidize the less reactive ketone group. organic-chemistry.org The reaction of this compound with such reagents would yield 4-(2-acetylthiophen-3-yl)benzoic acid.
Table 2: Selective Oxidation of the Aldehyde Functional Group
| Reagent | Product |
|---|---|
| Oxone (KHSO₅) | 4-(2-acetylthiophen-3-yl)benzoic acid |
| Sodium Perborate (NaBO₃) | 4-(2-acetylthiophen-3-yl)benzoic acid |
| Acidified Potassium Dichromate(VI) | 4-(2-acetylthiophen-3-yl)benzoic acid |
Chemoselective reduction of the aldehyde in the presence of the ketone is a well-established transformation. Due to greater steric hindrance and lower electrophilicity of the ketone, the aldehyde can be selectively reduced to a primary alcohol.
Specific reducing systems have been developed for this purpose. For example, a combination of sodium borohydride (B1222165) (NaBH₄) with sodium oxalate (B1200264) (Na₂C₂O₄) in water has been shown to be highly effective in reducing various aldehydes to their corresponding alcohols while leaving ketones untouched. Similarly, sodium dithionite (B78146) (Na₂S₂O₄) has been utilized under flow conditions for the clean and selective reduction of aldehydes. Applying these methods to this compound would result in the formation of [4-(2-acetylthiophen-3-yl)phenyl]methanol.
Reactivity of the Acetyl (Ketone) Functional Group
While less reactive than the aldehyde, the acetyl group possesses its own distinct reactivity, primarily centered around the acidity of its α-hydrogens and the electrophilicity of its carbonyl carbon.
The acetyl group's methyl protons are acidic and can be deprotonated by a base (like NaOH or KOH) to generate an enolate. This enolate is a potent nucleophile that can attack the carbonyl carbon of an aldehyde in a Claisen-Schmidt condensation. organic-chemistry.orgbohrium.com This reaction is a classic method for synthesizing chalcones (α,β-unsaturated ketones).
In this pathway, this compound acts as the ketone component. It can be condensed with a variety of aromatic aldehydes (that lack α-hydrogens, such as benzaldehyde or substituted benzaldehydes) to produce a diverse range of chalcone (B49325) derivatives. libretexts.org The reaction proceeds via an aldol (B89426) addition to form a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield the conjugated enone system characteristic of chalcones.
Table 3: Chalcone Synthesis via Claisen-Schmidt Condensation This table illustrates the reaction of the ketone moiety of the title compound with various aldehydes.
| Aldehyde Reactant | Product |
|---|---|
| Benzaldehyde | 1-(3-(4-formylphenyl)thiophen-2-yl)-3-phenylprop-2-en-1-one |
| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(3-(4-formylphenyl)thiophen-2-yl)prop-2-en-1-one |
| 4-Methoxybenzaldehyde | 1-(3-(4-formylphenyl)thiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Both the aldehyde and ketone carbonyls can be converted to alkenes via olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgorganic-chemistry.org Chemoselectivity between the two groups is a key consideration.
In the Wittig reaction , aldehydes are significantly more reactive than ketones towards phosphorus ylides. This difference is attributed to the lower steric hindrance around the aldehyde carbonyl. Therefore, by using one equivalent of a Wittig reagent (e.g., Ph₃P=CHR), it is possible to selectively convert the aldehyde group of this compound into a vinyl group, leaving the ketone functionality intact.
The Horner-Wadsworth-Emmons (HWE) reaction , which employs more nucleophilic phosphonate (B1237965) carbanions, is also highly effective for olefinating both aldehydes and ketones. While aldehydes still tend to react faster, the increased reactivity of the HWE reagent can sometimes lead to reactions with ketones, especially sterically unhindered ones. The HWE reaction is particularly noted for its high stereoselectivity, typically yielding the (E)-alkene as the major product. organic-chemistry.org By carefully controlling reaction conditions and stoichiometry, it may be possible to achieve selective olefination at either the aldehyde or ketone position.
Reactivity of the Thiophene (B33073) Ring System
The chemical behavior of this compound is significantly influenced by the electronic properties of its constituent thiophene ring. Thiophene is a five-membered, sulfur-containing aromatic heterocycle. mdpi.comwikipedia.org The presence of the sulfur atom makes the ring electron-rich and generally more reactive towards electrophiles than benzene (B151609). wikipedia.org However, the reactivity of the thiophene core in this specific molecule is modulated by the presence of an electron-withdrawing acetyl group at the C2 position and a bulky benzaldehyde-substituted phenyl group at the C3 position.
Electrophilic Aromatic Substitution Reactions
The thiophene ring readily undergoes electrophilic aromatic substitution reactions. wikipedia.org Due to the electron-donating nature of the sulfur heteroatom, electrophilic attack is strongly favored at the positions adjacent to it, namely C2 and C5. In cases where one of these positions is occupied, the substitution preferentially occurs at the remaining vacant α-position. wikipedia.org
In this compound, the C2 and C3 positions are already substituted. The acetyl group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Despite this deactivation, the inherent high reactivity of the thiophene ring and the powerful directing effect of the sulfur atom mean that electrophilic substitution is still feasible. The most probable site for such a reaction is the vacant C5 position. The C4 position is less favored due to its β-position relative to the sulfur and steric hindrance from the adjacent C3-phenyl substituent. For instance, studies on similar 2-acetylthiophene (B1664040) derivatives show that arylation, a form of electrophilic substitution, occurs at the C5 position. researchgate.net
Below is a table summarizing potential electrophilic aromatic substitution reactions on the thiophene ring of this compound.
| Reaction Type | Reagent Example | Predicted Major Product |
| Halogenation | Br₂, FeBr₃ | 4-(5-Bromo-2-acetylthiophen-3-yl)benzaldehyde |
| Nitration | HNO₃, H₂SO₄ | 4-(2-Acetyl-5-nitrothiophen-3-yl)benzaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(2,5-Diacetylthiophen-3-yl)benzaldehyde |
| Sulfonation | Fuming H₂SO₄ | 3-(4-Formylphenyl)-2-acetylthiophene-5-sulfonic acid |
Directed C–H Functionalization Approaches
Modern synthetic chemistry increasingly utilizes C–H functionalization, a powerful strategy that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, often with high selectivity. sigmaaldrich.com This approach can be more atom- and step-economical than traditional cross-coupling methods. Selectivity in C–H functionalization is frequently achieved through the use of a directing group within the substrate molecule. researchgate.net This directing group coordinates to a metal catalyst, positioning it in close proximity to a specific C–H bond, thereby facilitating its selective cleavage and subsequent functionalization. sigmaaldrich.com
The molecule this compound possesses two potential directing groups: the carbonyl of the acetyl group and the carbonyl of the aldehyde group.
Acetyl Group as a Director: The oxygen atom of the acetyl group at the C2 position can act as a Lewis basic site to coordinate with a transition metal catalyst (e.g., palladium, rhodium, ruthenium). nih.govmdpi.com This coordination would typically direct functionalization to the adjacent C3 position. However, since the C3 position is already substituted, this pathway is blocked. Alternatively, depending on the catalytic system and reaction geometry, the acetyl group might facilitate functionalization at the more remote C5-H bond of the thiophene ring, or potentially on the methyl group of the acetyl moiety itself.
The application of directing group strategies offers a sophisticated method for regioselective elaboration of the thiophene core, bypassing the inherent electronic preferences that govern classical electrophilic substitution. nih.gov
The table below outlines the key elements of potential directed C–H functionalization strategies for this molecule, focusing on the thiophene ring.
| Directing Group | Potential Catalyst System | Potential Site of Functionalization (Thiophene Ring) | Type of Functionalization |
| Acetyl Group | [RuCl₂(p-cymene)]₂ | C5-H (via remote functionalization) | Arylation, Alkylation |
| Acetyl Group | Pd(OAc)₂ | C5-H (via remote functionalization) | Olefination, Acetoxylation |
Utilization in the Construction of Diverse Heterocyclic and Polycyclic Architectures
The bifunctional nature of this compound, containing both an aldehyde and a ketone (acetyl) functional group, makes it a valuable and versatile building block for the synthesis of more complex molecular scaffolds. mdpi.com These two carbonyl groups can be selectively addressed or reacted simultaneously to construct a wide array of heterocyclic and polycyclic systems.
A primary pathway for derivatization involves the formation of chalcone intermediates. Chalcones, or α,β-unsaturated ketones, are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde derivative and an acetophenone (B1666503) derivative. tsijournals.com this compound can act as either component in this reaction:
As the aldehyde component: It can react with various acetophenones to yield chalcones where the thiophene moiety is attached to the β-carbon of the enone system.
As the ketone component: The acetyl group's α-methyl protons are acidic and can condense with various benzaldehydes, resulting in chalcones where the thiophene is attached to the carbonyl group.
These resulting chalcones are highly versatile intermediates for synthesizing a multitude of heterocyclic compounds. tsijournals.com For example, reaction with reagents like urea, thiourea, or hydroxylamine (B1172632) can lead to the formation of six-membered thiazine (B8601807) or oxazine (B8389632) rings, or five-membered isoxazole (B147169) rings, respectively. tsijournals.com
Furthermore, the acetyl group is a key synthon for building fused ring systems. For instance, it can undergo reactions like the Friedländer annulation with 2-aminobenzaldehydes to construct quinoline (B57606) rings, a reaction demonstrated with other 2-acetyl-5-arylthiophenes. researchgate.net
The table below details some of the potential heterocyclic and polycyclic systems that can be synthesized from this compound.
| Reactive Group(s) | Co-reactant | Key Intermediate | Resulting Heterocyclic/Polycyclic System |
| Aldehyde Group | Substituted Acetophenone | Chalcone | Pyrimidine, Thiazine, Oxazine, Pyrazole |
| Acetyl Group | Substituted Benzaldehyde | Chalcone | Pyrimidine, Thiazine, Oxazine, Pyrazole |
| Acetyl Group | Hydroxylamine | Oxime | Isoxazole (via subsequent cyclization) |
| Acetyl Group | Hydrazine/Substituted Hydrazines | Hydrazone | Pyrazole |
| Aldehyde & Acetyl | Malononitrile, Sulfur (Gewald reaction) | N/A | Substituted Thiophene (fused or complex) |
| Acetyl Group | Isatin derivatives | N/A | Quinolone |
Computational and Theoretical Studies on 4 2 Acetylthiophen 3 Yl Benzaldehyde and Its Derivatives
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. ub.ac.idresearchgate.netjmaterenvironsci.com By calculating the electron density, DFT methods can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles. For 4-(2-acetylthiophen-3-yl)benzaldehyde, a DFT optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the most stable three-dimensional arrangement of the atoms. researchgate.netresearchgate.net The resulting optimized structure is crucial for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For aromatic and conjugated systems like this compound, the HOMO is typically a π-orbital distributed across the conjugated system, and the LUMO is a π*-orbital. The energy gap for similar compounds is often in the range of 3-5 eV. researchgate.netmdpi.com Analysis of the spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.
Table 1: Representative Frontier Orbital Energies for Thiophene-based Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
|---|---|---|---|
| Thiophene (B33073) Derivative A | -6.25 | -1.55 | 4.70 |
| Thiophene Derivative B | -5.98 | -1.89 | 4.09 |
| Benzaldehyde (B42025) Derivative C | -6.50 | -1.48 | 5.02 |
Note: This table presents typical values for related compounds to illustrate the concept and does not represent calculated data for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com
For this compound, the MEP map would be expected to show the most negative potential (red) localized on the oxygen atoms of the acetyl and aldehyde groups due to the high electronegativity of oxygen. mdpi.comresearchgate.net The regions around the hydrogen atoms of the aromatic rings would likely exhibit a positive potential (blue). mdpi.com This visualization helps identify sites for intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). researchgate.net
In this compound, NBO analysis could reveal significant delocalization of π-electrons across the thiophene and benzaldehyde rings. It would also quantify the stabilizing energy from hyperconjugative interactions, such as those between the π orbitals of the rings and the antibonding orbitals of the carbonyl groups (π → π* transitions). researchgate.net These interactions are crucial for understanding the molecule's electronic stability and the nature of its chemical bonds. researchgate.net
Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR)
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net For a conjugated system like this compound, the calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions. The calculated maximum absorption wavelength (λmax) provides insight into the electronic properties of the molecule. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical spectra are invaluable for confirming the molecular structure by comparing them with experimental data.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion (e.g., C=O stretch, C-H bend), aiding in the interpretation of experimental IR spectra.
Conformational Landscape Analysis and Energy Minima Identification
Most non-rigid molecules can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them (transition states). For this compound, rotation around the single bonds connecting the thiophene ring to the benzaldehyde ring, and the acetyl group to the thiophene ring, will give rise to different conformers.
Studies on related aroyl derivatives of thiophene have shown that the orientation of the carbonyl group relative to the thiophene ring can be either S,O-cis or S,O-trans. rsc.org The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects, such as conjugation. rsc.org By performing a systematic scan of the potential energy surface or using molecular dynamics simulations, the global minimum energy conformation and other low-energy isomers can be identified, providing a comprehensive picture of the molecule's flexibility and preferred shapes.
Mechanistic Insights into Key Reactions via Transition State Computations
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy of a reaction, which determines its rate.
For reactions involving this compound, such as nucleophilic addition to the aldehyde group or electrophilic substitution on one of the aromatic rings, DFT calculations can be used to model the entire reaction pathway. For instance, in a desulfurization reaction, which is critical in fuel refining, DFT can be used to study the mechanism of C-S bond cleavage on a catalyst surface. rsc.org These computations provide detailed information about the geometry of the transition state and the flow of electrons during the reaction, offering insights that are often difficult to obtain through experiments alone.
Applications of 4 2 Acetylthiophen 3 Yl Benzaldehyde As a Precursor in Materials Science
Development of Luminescent Materials and Fluorescent Probes
The conjugated system formed by the thiophene (B33073) and phenyl rings in 4-(2-Acetylthiophen-3-YL)benzaldehyde is the basis for its potential application in luminescent materials. Thiophene-containing compounds are well-established fluorophores, and their derivatives are frequently employed in the design of fluorescent probes. researchgate.netnih.gov The aldehyde functionality provides a convenient handle for chemically grafting the molecule onto other structures or for creating more complex derivatives, allowing for the fine-tuning of its photophysical properties. nih.govresearchgate.net For instance, Schiff base compounds derived from thiophene-aldehydes have been successfully used as selective and sensitive fluorescent probes for detecting metal ions like Fe³⁺. nih.gov
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. nih.govmdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations of single bonds, in the aggregated state. rsc.org The structure of this compound, featuring rotatable bonds between the thiophene and phenyl rings, makes it a candidate for incorporation into AIE-active materials (AIEgens).
In AIE systems, molecules with twisted conformations and multiple rotors, like those based on triphenylamine (B166846) or tetraphenylethylene (B103901), can prevent emission quenching in the solid state by inhibiting strong intermolecular π-π stacking interactions. nih.gov By derivatizing the aldehyde group of this compound with AIE-active moieties, it is possible to create novel AIEgens. The restriction of the rotational freedom of the thiophene-phenyl bond in an aggregated state could activate radiative decay channels, leading to strong fluorescence. rsc.orgnih.gov Research on similar thiophene-based AIEgens has shown that intermolecular sulfur-sulfur interactions can also play a significant role in the observed luminescence. rsc.org
Table 1: Examples of AIE-Active Systems and Their Properties
| Luminogen System | Key Structural Feature | Emission in Solution | Emission in Aggregate/Solid State | Potential Mechanism |
|---|---|---|---|---|
| Tetrathienylethene (TTE) | Four thiophene rotors on an ethylene (B1197577) core | Weak | Strongly Luminescent | Restriction of Intramolecular Motions (RIM), S-S interactions rsc.org |
| Phenanthroimidazole Derivatives | Triphenylamine and tetraphenylethylene rotors | Weak | Bright Yellowish-Green nih.gov | RIM, prevention of π-π stacking nih.gov |
| Salicylaldehyde-based Acylhydrazone | AIE-active acylhydrazone | Weak | Strong Emission | Formation of aggregated states researchgate.net |
Mechanochromic luminescence (MCL) is a phenomenon where the emission color of a solid material changes reversibly in response to mechanical stimuli like grinding, shearing, or pressing. researchgate.netrsc.org This property is highly dependent on the molecule's ability to switch between different solid-state packing arrangements, such as crystalline and amorphous states, which possess distinct photophysical properties. scut.edu.cn
Compounds based on thiophene and pyrene (B120774) have demonstrated tunable MCL, where mechanical grinding induces a significant change in the emission wavelength. rsc.orgnih.gov The structural rigidity and planarity of the aromatic rings in this compound suggest its potential as a core for designing new MCL materials. Applying mechanical force to crystalline solids of such molecules can disrupt the ordered packing, leading to a more disordered, amorphous state with different intermolecular interactions and, consequently, a different emission color. researchgate.netscut.edu.cn This process is often reversible by fuming with a solvent or by heating, which allows the molecules to rearrange back into their more stable crystalline form. rsc.org
Table 2: Characteristics of Mechanochromic Luminescent Materials
| Compound Class | Stimulus | Observed Emission Change | Proposed Origin |
|---|---|---|---|
| Py-BP-PTZ | Grinding / Pressure | Sky Blue (463 nm) to Yellow (556 nm) rsc.orgscut.edu.cn | Changes in molecular conformation and packing rsc.orgscut.edu.cn |
| Diarylaminobenzaldehydes | Grinding | Blue to Green Emission researchgate.net | Formation of a supercooled liquid or glassy state researchgate.net |
| 2-alkyl-4-(pyren-1-yl)thiophenes | Grinding | Large shift in emission maximum (~200 nm) nih.gov | Change from crystalline to amorphous phase rsc.org |
Building Block for Semiconducting Polymers and Organic Electronic Devices
Thiophene and its derivatives are cornerstone materials in the field of organic electronics due to their excellent charge transport properties and environmental stability. nih.govresearchgate.net The this compound molecule is a promising monomer for creating semiconducting polymers. The thiophene unit can be readily polymerized, often through oxidative coupling, to form a conjugated polythiophene backbone that facilitates charge movement. researchgate.net The presence of the aldehyde group offers a site for post-polymerization modification or for creating cross-linked, insoluble films, which is advantageous for device fabrication. nih.govresearchgate.net
In organic electronic devices such as OLEDs and OPVs, thiophene-based polymers are widely used as the active layer for charge transport or light absorption. mdpi.commdpi.com Polymers synthesized from monomers like this compound could be designed to have specific band gaps and energy levels, making them suitable for these applications. For instance, by copolymerizing this monomer with other electron-donating or electron-accepting units, the resulting polymer's properties can be tuned for efficient performance in either OLEDs (as emissive or charge-transport layers) or OPVs (as the donor material in the bulk heterojunction). mdpi.com The acetyl and benzaldehyde (B42025) groups can influence solubility and film morphology, which are critical factors for device performance.
The electrical conductivity and optoelectronic properties of polymers are strongly linked to their molecular structure and intermolecular organization. magtech.com.cn The introduction of an acetyl group on the thiophene ring of this compound can modulate the electronic properties of the resulting polymer. The electron-withdrawing nature of the acetyl group can lower the energy levels (HOMO/LUMO) of the polymer, which is a key strategy for improving air stability and matching the energy levels of other materials in a device stack. Furthermore, the aldehyde group allows for the synthesis of well-defined oligomers or polymers through reactions like the Sonogashira coupling, which can lead to materials with tailored conjugation lengths and optimized charge transport characteristics. mdpi.com
Role in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Ligands
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from organic building blocks. mdpi.commdpi.com The aldehyde functionality of this compound makes it an ideal candidate for incorporation into these frameworks.
In COF synthesis, aldehydes are commonly reacted with amines to form stable imine linkages, creating a porous, crystalline network. mdpi.comresearchgate.net Using this compound as a building block would result in a COF that incorporates the desirable electronic properties of the acetylthiophene unit directly into the framework. nih.govnih.gov Thiophene-based COFs have demonstrated promising characteristics for applications in photocatalysis and electronics due to their inherent conductivity and tunable photophysical properties. mdpi.comnih.gov
Similarly, in MOF chemistry, organic molecules called ligands coordinate with metal ions to form the framework structure. mdpi.com While the aldehyde group itself is not typically the primary coordinating group, it can be easily converted into other functionalities (e.g., carboxylates or pyridyls) that readily bind to metal centers. Alternatively, the entire this compound molecule can be incorporated as part of a larger, multi-functional ligand, where the thiophene and phenyl groups would line the pores of the MOF, imparting specific chemical or electronic properties to the final material. mdpi.comrsc.org
Synthesis of Advanced Functional Organic Materials from this compound
The unique molecular architecture of this compound, featuring both a reactive acetyl group on a thiophene ring and a benzaldehyde functionality, positions it as a versatile precursor for the synthesis of a variety of advanced functional organic materials. The presence of the electron-rich thiophene ring, coupled with the electrophilic and nucleophilic centers offered by the acetyl and aldehyde groups, allows for its participation in a range of chemical transformations to construct larger, conjugated systems with tailored electronic and optical properties. While direct research on the applications of this compound in materials science is emerging, its potential can be inferred from studies on analogous compounds.
The primary routes for converting this precursor into functional materials involve leveraging the reactivity of its terminal functional groups to build extended π-conjugated systems. These systems are the fundamental components of various organic electronic and photonic devices. The key synthetic strategies include the formation of chalcones, Schiff bases, and other heterocyclic structures, which can serve as building blocks for more complex materials.
Chalcone (B49325) Derivatives for Nonlinear Optics and Sensing
One of the most direct applications of this compound in materials synthesis is through the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of the acetyl group of a ketone with an aromatic aldehyde. In the case of this compound, it can react with various acetophenone (B1666503) derivatives to yield chalcones with an extended π-system incorporating the thiophene and benzene (B151609) rings.
Chalcones are known to exhibit significant second-order nonlinear optical (NLO) properties, which arise from their donor-π-acceptor (D-π-A) structures. The thiophene moiety can act as a π-bridge, facilitating intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group. The specific substitution on the benzaldehyde and acetylthiophene components can be tuned to optimize the NLO response.
For instance, a study on a structurally related chalcone, (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one, synthesized from 2-acetylthiophene (B1664040) and 4-dimethylaminobenzaldehyde, demonstrated its potential for fluorescent applications. iaea.org The characterization of this compound provides a model for the expected properties of chalcones derived from this compound.
Table 1: Spectroscopic and Physical Data for an Analogous Thiophene-Containing Chalcone
| Property | Value | Reference |
|---|---|---|
| Synthesis Method | Claisen-Schmidt Condensation | iaea.org |
| Yield | 80% | iaea.org |
| C=O Stretch (IR) | 1626.77 cm⁻¹ | iaea.org |
| C=C Stretch (IR) | 1525.74 cm⁻¹ | iaea.org |
| C-S Stretch (IR) | 703.16 cm⁻¹ | iaea.org |
| Electronic Transition (n → π*) | 422 nm | iaea.org |
| Electronic Transition (π → π*) | 275 nm | iaea.org |
Data for (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one
The fluorescent properties of such chalcones make them promising candidates for applications in chemical sensors and organic light-emitting diodes (OLEDs). The sensitivity of their fluorescence to the surrounding environment can be exploited for detecting specific analytes.
Schiff Base Derivatives for Chemo-sensing and Catalysis
The benzaldehyde group of this compound can readily undergo condensation with primary amines to form Schiff bases (or imines). These compounds, containing an azomethine (-C=N-) group, are valuable ligands in coordination chemistry and have been investigated for their applications in chemo-sensing and catalysis.
The formation of Schiff bases from this compound and various amines would result in ligands with multiple coordination sites: the imine nitrogen, the sulfur atom of the thiophene ring, and the oxygen atom of the acetyl group. These ligands can form stable complexes with a wide range of metal ions.
The resulting metal complexes can exhibit interesting photophysical and electrochemical properties. For example, the binding of a specific metal ion to the Schiff base ligand can induce a change in its fluorescence or absorption spectrum, forming the basis for a selective chemosensor. Furthermore, these metal complexes can act as catalysts in various organic reactions. The specific catalytic activity would be determined by the nature of the metal center and the steric and electronic properties of the Schiff base ligand.
Heterocyclic Compounds for Organic Electronics
Beyond simple chalcone and Schiff base formation, this compound can serve as a starting material for the synthesis of more complex heterocyclic compounds. The acetyl and aldehyde functionalities can participate in various cyclization reactions to form new ring systems. For example, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazoline or pyridazine (B1198779) structures, while reaction with hydroxylamine (B1172632) could yield isoxazoles.
These resulting heterocyclic compounds can possess unique photophysical properties and may find applications as emitters or charge-transporting materials in organic electronic devices such as OLEDs and organic photovoltaics (OPVs). The incorporation of the thiophene moiety is particularly advantageous in this context, as thiophene-containing materials are known for their excellent charge-transport characteristics and good environmental stability.
Future Perspectives and Emerging Research Directions for 4 2 Acetylthiophen 3 Yl Benzaldehyde
Innovations in Green Chemistry Approaches for its Synthesis and Derivatization
Future synthetic strategies for 4-(2-acetylthiophen-3-yl)benzaldehyde and its derivatives are expected to be heavily influenced by the principles of green chemistry. The focus will be on developing methodologies that are more sustainable, efficient, and environmentally benign than traditional synthetic routes.
One promising avenue is the adoption of metal-free catalytic systems . These approaches aim to replace heavy metal catalysts, which are often toxic and costly, with more sustainable alternatives. Organocatalysis, for instance, utilizes small organic molecules to catalyze reactions, offering a greener and often more selective approach to synthesis. Additionally, the use of biodegradable and non-toxic catalysts, such as L-proline, is gaining traction for a wide range of chemical transformations.
The exploration of alternative energy sources and reaction media is another key area of innovation. Microwave-assisted organic synthesis (MAOS) has demonstrated the potential to significantly reduce reaction times and improve yields, while minimizing energy consumption. Furthermore, the use of greener solvents like water, glycerol, and ionic liquids is being investigated to replace volatile and hazardous organic solvents. Solvent-free reaction conditions are also being explored to further enhance the environmental profile of synthetic processes.
The development of one-pot multicomponent reactions represents a significant step towards more atom-economical and efficient syntheses. These reactions allow for the construction of complex molecules in a single step from multiple starting materials, reducing the number of purification steps and minimizing waste generation.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Metal-Free Catalysis | Reduced toxicity, lower cost, and improved selectivity. |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, and reduced energy consumption. |
| Green Solvents (e.g., water, glycerol) | Reduced environmental impact and improved safety. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified procedures. |
Exploration of Unconventional Reactivity and Catalysis
The thiophene (B33073) moiety in this compound offers a rich playground for exploring unconventional reactivity and catalysis. Future research is expected to move beyond traditional functionalization methods and delve into novel transformations that can unlock new chemical space.
A significant area of interest is the catalytic asymmetric functionalization and dearomatization of the thiophene ring . Thiophene's high resonance stabilization energy makes its dearomatization challenging. However, recent advances have shown that through rational substrate design and the use of chiral catalysts, it is possible to achieve asymmetric transformations, leading to the synthesis of chiral thiophene derivatives. These chiral compounds are of great interest in medicinal chemistry and materials science.
The incorporation of this compound into advanced catalytic frameworks such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is another exciting prospect. Thiophene-based COFs have shown promise as heterogeneous photocatalysts for reactions like the oxidative coupling of amines, driven by their ability to absorb visible light and facilitate charge separation. Similarly, thiophene-functionalized MOFs are being explored as catalysts for CO2 conversion and other important chemical transformations. The aldehyde and acetyl groups of the target molecule could serve as anchor points for integrating it into these porous materials.
Furthermore, the development of electrochemical synthetic methods involving this compound could lead to more sustainable and efficient processes. Electrosynthesis offers a reagent-free approach to oxidation and reduction reactions, minimizing waste and often proceeding under mild conditions.
| Research Area | Potential Application for this compound |
| Asymmetric Dearomatization | Synthesis of novel chiral building blocks for pharmaceuticals and materials. |
| Covalent Organic Frameworks (COFs) | Development of heterogeneous photocatalysts for organic transformations. |
| Metal-Organic Frameworks (MOFs) | Creation of catalysts for CO2 conversion and other value-added chemical synthesis. |
| Electrochemical Synthesis | Greener and more efficient methods for the synthesis and derivatization of the compound. |
Rational Design and Synthesis of Advanced Materials with Tunable Properties
The unique combination of a thiophene ring and a benzaldehyde (B42025) group in this compound makes it an excellent candidate for the rational design and synthesis of advanced materials with tunable properties. The inherent electronic characteristics of the thiophene unit, coupled with the reactivity of the aldehyde and acetyl groups, provide multiple avenues for creating novel functional materials.
One of the most promising applications lies in the field of electrochromic materials . Thiophene derivatives are well-known for their electrochromic properties, meaning they can change color in response to an electrical potential. By incorporating this compound into polymers, either as a monomer or a pendant group, it is possible to create new electrochromic materials with tailored colors, switching speeds, and stability. The acetyl and aldehyde functionalities can be used to fine-tune the electronic properties of the resulting polymer, thereby controlling its electrochromic behavior.
The development of conjugated polymers for organic electronics is another significant research direction. Thiophene-based polymers are widely used as semiconductors in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The structure of this compound allows for its incorporation into various polymer architectures. The benzaldehyde group can be used for post-polymerization modification, enabling the attachment of other functional groups to further tune the material's properties.
Furthermore, this compound can be a building block for stimuli-responsive polymers . These "smart" materials can change their properties in response to external stimuli such as light, pH, or temperature. The reactivity of the aldehyde group can be exploited to create cross-linkages that are sensitive to specific stimuli, leading to materials with applications in drug delivery, sensing, and soft robotics.
| Material Type | Potential Role of this compound | Tunable Properties |
| Electrochromic Polymers | Monomer or functional additive | Color, switching speed, stability |
| Conjugated Polymers | Building block for semiconducting polymers | Bandgap, charge mobility, solubility |
| Stimuli-Responsive Materials | Cross-linking agent or functional monomer | Response to pH, light, temperature |
Integration into Supramolecular Assemblies and Nanomaterials for Specialized Applications
The future of this compound also lies in its integration into complex supramolecular assemblies and nanomaterials, opening doors to a wide range of specialized applications. The distinct functional groups of the molecule provide handles for directing self-assembly and for anchoring to nanostructures.
The design of supramolecular sensors is a compelling area of research. The thiophene and benzaldehyde moieties can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are the driving forces for self-assembly. By designing complementary molecules, it is possible to create self-assembled systems that can selectively bind to specific analytes, leading to a detectable signal such as a change in color or fluorescence. For instance, thiophene-functionalized systems have been developed for the sensitive detection of metal ions.
Furthermore, the functionalization of nanoparticles with this compound could lead to novel nanomaterials with tailored properties. The aldehyde group can be used to covalently attach the molecule to the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. This surface modification can be used to control the dispersibility of the nanoparticles, to introduce specific functionalities, or to create platforms for drug delivery. Thiophene derivative-loaded nanoparticles have already shown potential in anticancer therapy.
| Application Area | Role of this compound | Potential Benefits |
| Supramolecular Sensors | Self-assembling component | High sensitivity and selectivity for target analytes. |
| MOFs and COFs | Organic linker or building block | Tunable porosity and functionality for catalysis and separation. |
| Functionalized Nanoparticles | Surface ligand | Enhanced stability, targeted delivery, and novel functionalities. |
Q & A
Q. What are the recommended synthetic routes for 4-(2-Acetylthiophen-3-YL)benzaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, refluxing substituted benzaldehyde derivatives with acetic acid as a catalyst in ethanol under controlled pressure can yield the target compound . Optimization involves adjusting molar ratios (e.g., 1:1 stoichiometry), reaction time (4–6 hours), and solvent polarity to enhance yield. TLC monitoring is critical to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- FT-IR : To confirm functional groups like the aldehyde (C=O stretch ~1700 cm⁻¹) and acetylthiophene (C-S stretch ~680 cm⁻¹).
- NMR : ¹H NMR (aldehyde proton δ ~9.8–10.0 ppm) and ¹³C NMR (carbonyl carbons δ ~190–200 ppm) for structural elucidation.
- Elemental Analysis : Validates purity and molecular formula .
Q. How can chromatographic methods be applied to purify this compound?
Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) is effective. HPLC-UV methods with derivatizing agents like 4-(diethylamino)benzaldehyde (DEAB) can resolve impurities, with mobile phases optimized at pH 3.5–4.0 .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina improve the study of this compound’s bioactivity?
AutoDock Vina enables high-throughput docking to predict binding affinities with biological targets (e.g., enzymes or receptors). Input files require 3D structural optimization using Gaussian at the B3LYP/6-31G* level. Multithreading reduces computational time by 80% compared to traditional methods. Validation against experimental IC₅₀ values ensures accuracy .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Use SHELXL for small-molecule refinement, especially with twinned or high-resolution data. Address outliers via:
Q. How do solvent effects influence the compound’s reactivity in nucleophilic additions?
The polarizable continuum model (PCM) quantifies solvent polarity effects. For instance, in DMSO, the aldehyde group’s electrophilicity increases due to strong hydrogen-bond acceptance (ΔG solvation ≈ −15 kcal/mol). Computational workflows using Gaussian 16 with PCM settings (ε=46.7 for DMSO) predict reaction pathways .
Q. What are the challenges in correlating in vitro cytotoxicity data with structural modifications?
- SAR Studies : Introduce substituents (e.g., halogens at the thiophene ring) and compare IC₅₀ values against cancer cell lines (e.g., MCF-7).
- Data Normalization : Account for logP differences (e.g., acetyl group increases hydrophobicity by ~0.5 units).
- Contradiction Analysis : Discrepancies may arise from assay-specific conditions (e.g., serum protein binding in DMEM vs. RPMI) .
Methodological Considerations
Q. How to design experiments for studying tautomerism in this compound?
- Variable-Temperature NMR : Monitor proton shifts between 25°C and 80°C to detect keto-enol equilibria.
- DFT Calculations : Compare energy barriers (ΔG‡) of tautomers at the M06-2X/def2-TZVP level.
- X-ray Diffraction : Resolve tautomeric forms in the solid state .
Q. What are best practices for reproducibility in Suzuki-Miyaura couplings involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
